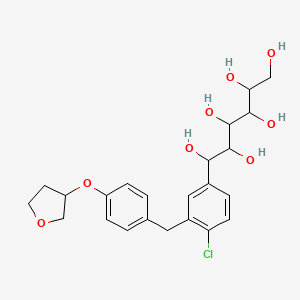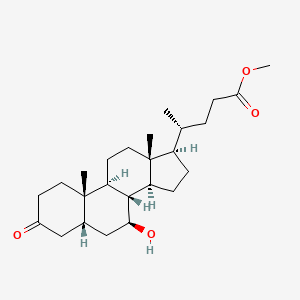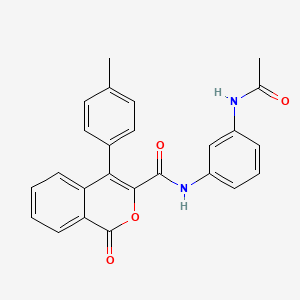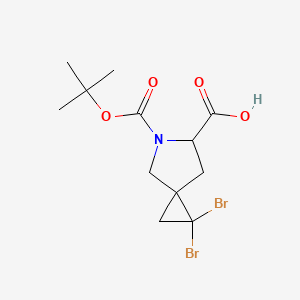
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline: is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, and a 2,2-dibromocyclopropyl group attached to the fourth carbon of the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline typically involves multiple steps:
Protection of the Proline Nitrogen: The nitrogen atom of L-proline is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This step forms N-t-BOC-L-Proline.
Formation of the Dibromocyclopropyl Group: The dibromocyclopropyl group is introduced through a cyclopropanation reaction. This can be achieved by reacting an appropriate alkene with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the N-t-BOC-L-Proline with the dibromocyclopropyl group under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline undergoes various chemical reactions, including:
Substitution Reactions: The dibromocyclopropyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.
Major Products Formed
Substitution Products: Compounds with azide, thiol, or other nucleophilic groups replacing the bromine atoms.
Reduction Products: Compounds with reduced cyclopropyl groups.
Deprotected Products: Free amine derivatives of the original compound.
Applications De Recherche Scientifique
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline depends on its specific application. In biochemical studies, it may interact with proteins or enzymes, affecting their function. The dibromocyclopropyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of activity. The BOC group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group.
Comparaison Avec Des Composés Similaires
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline can be compared with other proline derivatives:
N-t-BOC-L-Proline: Lacks the dibromocyclopropyl group, making it less reactive in certain substitution reactions.
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline: Similar structure but with chlorine atoms, leading to different reactivity and properties.
N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-Proline: Fluorine atoms provide different electronic effects and reactivity compared to bromine.
Propriétés
Formule moléculaire |
C12H17Br2NO4 |
|---|---|
Poids moléculaire |
399.08 g/mol |
Nom IUPAC |
2,2-dibromo-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H17Br2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
HYIIWDPUZNALMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

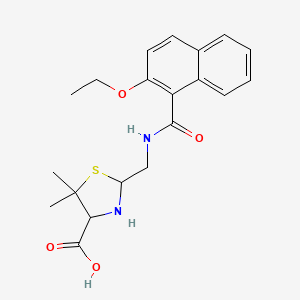
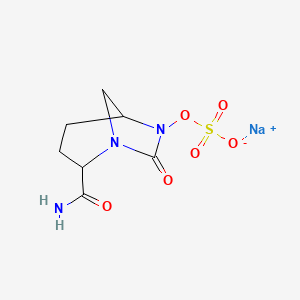
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)


